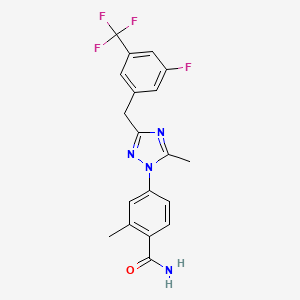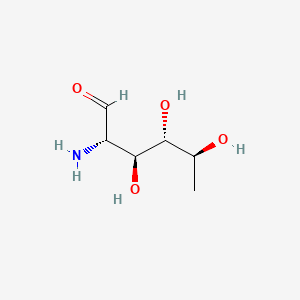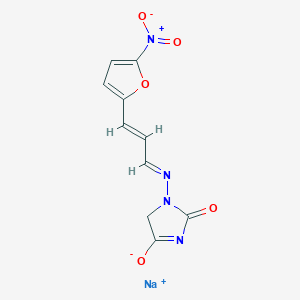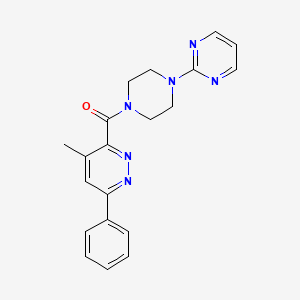
GIBH-130
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .
Synthesis Analysis
The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .Molecular Structure Analysis
The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .Physical And Chemical Properties Analysis
GIBH-130 is a solid substance . It is soluble in DMSO .科学研究应用
Alzheimer’s Disease Treatment
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain . This reduces their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . Preservation of the ECM is a key strategy for stopping the progression of neuronal death in AD .
Neuro-Inflammation Inhibition
GIBH-130 is a potent inhibitor of neuro-inflammation . By targeting active microglia cells, it can effectively reduce the secretion of inflammatory cytokines and destructive proteases . This makes it a promising candidate for treating diseases where neuro-inflammation plays a significant role .
Preservation of Extra Cellular Matrix
The drug works by preserving the extra cellular matrix (ECM), which is crucial for maintaining the structural and functional integrity of tissues . This property could potentially be applied in other diseases where ECM degradation is a problem .
Cognitive Skills Preservation
GIBH-130 has shown potential in preserving cognitive skills in Alzheimer’s patients . Alzheimer’s disease is a progressive brain disease that slowly destroys memory and cognitive skills . GIBH-130 could potentially slow down or halt this progression .
Potential Application in Other Neuro-Inflammatory Related Diseases
Apart from Alzheimer’s disease, GIBH-130 could potentially be used in the treatment of other neuro-inflammatory related diseases . The drug’s ability to inhibit neuro-inflammation and preserve the ECM could be beneficial in diseases where these processes play a significant role .
Preclinical Development
Preclinical studies demonstrate that GIBH-130 is able to effectively block spatial learning and working memory impairments in both the β-amyloid induced and APP/PS1 double transgenic mouse models of AD . The overall in vivo efficacy of GIBH-130 is better than first line marketed anti-AD drugs donepezil and memantine .
作用机制
安全和危害
未来方向
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .
Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .
属性
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Q & A
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of GIBH-130 as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that GIBH-130 was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that GIBH-130 likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that GIBH-130 effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

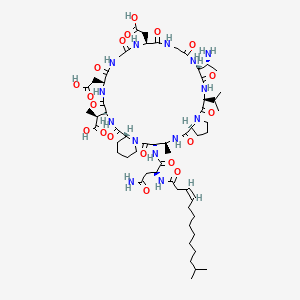
![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)


![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
